1,2-Dimethyl-1H-indol-5-amine hydrochloride
Overview
Description
1,2-Dimethyl-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a substituted indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-indol-5-amine hydrochloride typically involves the reaction of 1,2-dimethylindole with appropriate amination reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require controlled temperatures and specific catalysts to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with careful monitoring of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonic acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
1,2-Dimethyl-1H-indol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-indol-5-amine: Similar structure but without the hydrochloride group.
1,2-Dimethylindole: Lacks the amine group.
Indole derivatives: Various compounds with different substituents on the indole ring.
Uniqueness
1,2-Dimethyl-1H-indol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Biological Activity
1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS No. 174274-98-7) is a compound of growing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The presence of two methyl groups at the 1 and 2 positions enhances its reactivity and biological properties. Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Serotonin Receptor Agonism : The compound may act as an agonist for serotonin receptors, which are crucial in neurotransmission and mood regulation. This property suggests potential applications in treating mood disorders.
- Protein Interaction : The compound has been studied for its binding affinity to various receptors and proteins involved in cellular signaling pathways. This includes interactions with kinases that play roles in cancer progression .
Biological Activities
The biological activities of this compound include:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity. For instance, it has been noted to induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial pathways .
- Anti-inflammatory Effects : Similar to other indole derivatives, it may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial studies, indicating potential applications in combating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | CAS Number | Unique Features |
---|---|---|
1,2-Dimethylindole | 7570-48-1 | Lacks the amine group; primarily studied for aromatic properties. |
5-Methylindole | 1204-14-6 | Contains a methyl group at position five; studied for biological activities. |
Indole-3-carbinol | 700-06-1 | Exhibits anticancer properties; different functional groups alter reactivity. |
The specific methyl substitution pattern on the indole ring and its amine functionality may enhance the biological activity of this compound compared to other indole derivatives.
Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of this compound:
- Cancer Cell Studies : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in A549 lung adenocarcinoma cells. The observed IC50 values indicate a promising therapeutic window for further development .
- Neurotransmitter Modulation : Research into its effects on serotonin receptors suggests that this compound could be explored as a treatment option for depression or anxiety disorders due to its potential to modulate neurotransmitter levels .
- In Vivo Animal Models : Animal studies are necessary to validate the efficacy and safety profile of this compound before clinical trials can be initiated. Early results indicate minimal toxicity at therapeutic doses but require further investigation into long-term effects and metabolic pathways.
Properties
IUPAC Name |
1,2-dimethylindol-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-5-8-6-9(11)3-4-10(8)12(7)2;/h3-6H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRYMFGOQZDKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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